Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate
Description
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate (CAS: 84673-47-2; 173908-62-8) is a cis-configured cyclopropane derivative featuring a cyanomethyl substituent at the C2 position and an ethyl ester group at C1 . Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The compound’s nitrile group imparts polarity, influencing solubility and reactivity, while the strained cyclopropane ring contributes to unique stereochemical and electronic properties. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research as a precursor or intermediate .
Properties
IUPAC Name |
ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVJJFBBHUGPY-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its activity may involve interactions with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Cyclopropane Derivatives
Substituent Variations and Their Implications
The table below compares Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate with structurally related cyclopropane esters, highlighting substituent-driven differences:
Key Observations:
- Bioactivity: The bromodiene derivative (C₁₅H₂₂BrO₂) exhibits 43.01% anti-inflammatory activity in LPS-induced macrophages, attributed to its trans-cyclopropane configuration and conjugated diene chain . In contrast, the cyanomethyl analog lacks reported bioactivity, possibly due to its cis configuration and shorter substituent.
- Reactivity: The bromomethyl analog (C₇H₁₁BrO₂) is more reactive in substitution reactions due to the bromine leaving group, whereas the cyanomethyl derivative may undergo hydrolysis to carboxylic acids or participate in cycloadditions .
- Steric and Electronic Effects: Aromatic substituents (e.g., m-tolyl) introduce steric bulk and π-π interactions, while the amino group in C₈H₁₆ClNO₂ enables hydrogen bonding and salt formation .
Structure-Activity Relationship (SAR) Insights
Substituent Length and Configuration: The anti-inflammatory activity of the bromodiene derivative (compound 12) is contingent on its trans-cyclopropane configuration and (E,Z)-bromodiene chain, which likely enhance membrane interactions or receptor binding . Shorter substituents (e.g., cyanomethyl) or cis configurations may reduce bioactivity due to diminished hydrophobic interactions or improper spatial alignment.
Aromatic rings (e.g., phenyl, m-tolyl) enhance π-π stacking but may introduce metabolic stability challenges .
Biological Activity
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological targets, particularly orexin receptors, and its implications for drug development.
Chemical Structure and Properties
This compound has the molecular formula C8H11NO2 and a molecular weight of approximately 153.18 g/mol. Its structure includes a cyclopropane ring, a carboxylate group, and a cyanomethyl substituent, which contribute to its reactivity and biological potential.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate | Similar cyanomethyl and carboxylate groups | Different stereochemistry affecting reactivity |
| Ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate | Contains cis configuration at the cyclopropane ring | Distinct stereochemical properties |
| Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate | Contains trans configuration at the cyclopropane ring | Impacts on physical properties and reactivity |
The unique stereochemistry of this compound is hypothesized to influence its biological activity, particularly in modulating receptor interactions.
Interaction with Orexin Receptors
Recent studies have indicated that this compound may interact with orexin receptors, which are implicated in various physiological processes including sleep regulation, appetite control, and energy metabolism. The compound's potential as an orexin receptor antagonist suggests it could have therapeutic applications in conditions such as obesity and sleep disorders.
Preliminary findings indicate that the compound exhibits significant binding affinity to orexin receptors, although further research is required to elucidate the specific mechanisms of action and pharmacodynamics involved.
Pharmacological Studies
A notable study investigated the effects of this compound on cellular models expressing orexin receptors. The results demonstrated that the compound could effectively inhibit orexin receptor-mediated signaling pathways, leading to decreased cellular responses associated with appetite stimulation.
Another study focused on the compound's role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid synthesis, and inhibition could lead to reduced lipid accumulation in cells. This study highlighted the potential of this compound as a therapeutic agent for metabolic disorders.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The compound's structural features allow it to bind effectively to orexin receptors.
- Enzyme Inhibition : Its interaction with ACC may alter lipid metabolism pathways.
These interactions can lead to significant changes in metabolic processes, making this compound a candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
